![molecular formula C7H6N2OS2 B025969 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one CAS No. 108310-74-3](/img/structure/B25969.png)
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide.
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is not fully understood. However, studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits low toxicity and is well-tolerated by living organisms. This compound has been shown to have a moderate inhibitory effect on human liver microsomal cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its high purity and good yields. Additionally, this compound exhibits low toxicity and is well-tolerated by living organisms. However, one of the limitations of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has potential applications in various fields of scientific research. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a photosensitizer and fluorescent probe. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in good yields and high purity.
Applications De Recherche Scientifique
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
108310-74-3 |
|---|---|
Nom du produit |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
Formule moléculaire |
C7H6N2OS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
Clé InChI |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
SMILES canonique |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Synonymes |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



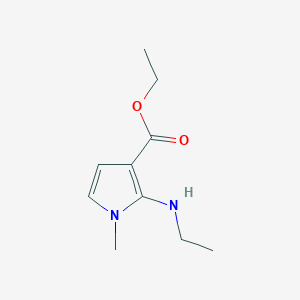


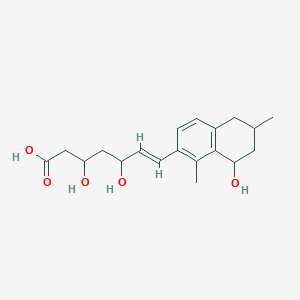




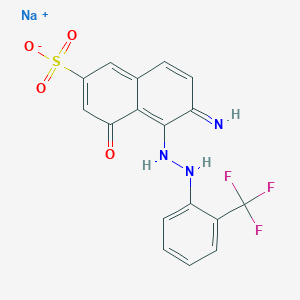
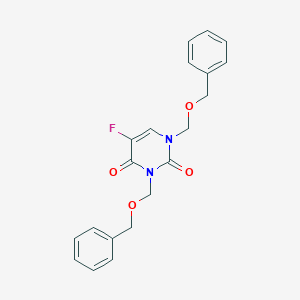

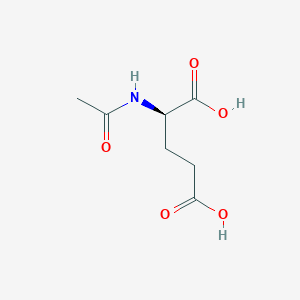
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
